An In-depth Technical Guide on the Synthesis and Characterization of Tetrabromophthalic Acid, Compound with Guanidine (1:2)
An In-depth Technical Guide on the Synthesis and Characterization of Tetrabromophthalic Acid, Compound with Guanidine (1:2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the compound tetrabromophthalic acid, compound with guanidine (1:2), with the CAS Number 25357-78-2. This document details the underlying chemical principles, outlines detailed experimental protocols, and presents expected characterization data based on established knowledge of similar guanidinium carboxylate salts.
Introduction
Tetrabromophthalic acid is a heavily brominated aromatic dicarboxylic acid. Its reaction with two equivalents of the strong organic base, guanidine, results in the formation of a stable salt, "tetrabromophthalic acid, compound with guanidine (1:2)". Guanidine is a highly basic compound due to the resonance stabilization of its conjugate acid, the guanidinium cation. This strong basicity facilitates a complete proton transfer from the carboxylic acid groups of tetrabromophthalic acid to two guanidine molecules, forming a salt with a 1:2 stoichiometry.
The resulting compound is of interest due to the combination of a poly-halogenated aromatic ring, which can impart flame retardant properties, and the presence of the guanidinium cations, which are known to participate in various biological interactions. While specific applications of this particular salt are not extensively documented in public literature, its constituent parts suggest potential utility in materials science and as a subject of study in medicinal chemistry.
Synthesis Methodology
The synthesis of tetrabromophthalic acid, compound with guanidine (1:2) is a two-step process. The first step involves the preparation of tetrabromophthalic acid, followed by its reaction with guanidine.
Step 1: Synthesis of Tetrabromophthalic Acid
Tetrabromophthalic acid is typically synthesized via the bromination of phthalic anhydride. Several methods exist for this process, often employing a catalyst in the presence of a strong oxidizing agent.
Experimental Protocol:
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Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phthalic anhydride and fuming sulfuric acid (oleum).
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Catalyst Addition: Introduce a catalytic amount of iodine.
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Bromination: Heat the mixture and add bromine dropwise from the dropping funnel over a period of several hours.
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Reaction Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled and poured onto ice. The resulting precipitate, tetrabromophthalic anhydride, is filtered, washed with water, and dried.
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Hydrolysis: The tetrabromophthalic anhydride is then hydrolyzed to tetrabromophthalic acid by refluxing with water.
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Purification: The crude tetrabromophthalic acid can be purified by recrystallization from a suitable solvent, such as acetic acid or an ethanol/water mixture.
Step 2: Synthesis of Tetrabromophthalic Acid, Compound with Guanidine (1:2)
This step involves a classic acid-base neutralization reaction.
Experimental Protocol:
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Dissolution: Dissolve a known molar quantity of tetrabromophthalic acid in a suitable polar solvent, such as ethanol or methanol, with gentle heating.
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Guanidine Solution Preparation: In a separate beaker, dissolve two molar equivalents of guanidine hydrochloride in a minimal amount of the same solvent. Neutralize the guanidine hydrochloride with a strong base (e.g., sodium ethoxide in ethanol) to generate free guanidine. The resulting sodium chloride precipitate can be removed by filtration.
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Reaction: Slowly add the free guanidine solution to the solution of tetrabromophthalic acid with continuous stirring.
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Precipitation: The formation of the guanidinium salt, which is typically less soluble in the reaction solvent, will be observed as a precipitate.
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Isolation and Purification: The precipitate is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum.
Characterization of Tetrabromophthalic Acid, Compound with Guanidine (1:2)
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected characterization data based on the known properties of guanidinium carboxylate salts.
Spectroscopic Analysis
Table 1: Expected FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3100 | Strong, Broad | N-H stretching vibrations of guanidinium |
| 1680 - 1640 | Strong | C=N stretching of the guanidinium cation |
| 1600 - 1550 | Strong | Asymmetric stretching of the carboxylate (COO⁻) |
| 1450 - 1360 | Strong | Symmetric stretching of the carboxylate (COO⁻) |
| 750 - 550 | Medium | C-Br stretching vibrations |
Table 2: Expected ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2 | Singlet | 12H | Protons of the guanidinium cations (exchangeable with D₂O) |
Table 3: Expected ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | Carbonyl carbon of the carboxylate group (COO⁻) |
| ~157 | Carbon of the guanidinium cation (C(NH₂)₃⁺) |
| ~135 - 120 | Aromatic carbons of the tetrabromophthalate backbone |
Thermal Analysis
Table 4: Expected Thermal Analysis Data (TGA/DSC)
| Analysis | Temperature Range (°C) | Observation | Interpretation |
| TGA | 100 - 150 | Minor weight loss | Loss of residual solvent or adsorbed moisture. |
| > 250 | Significant, multi-step weight loss | Decomposition of the compound, likely initiated by decarboxylation and loss of guanidine. | |
| DSC | Varies | Endothermic peak | Melting point of the compound, though decomposition may occur before melting. |
| > 250 | Exothermic peaks | Corresponds to the decomposition events observed in TGA. |
Elemental Analysis
For the molecular formula C₁₀H₁₂Br₄N₆O₄, the calculated elemental composition would be a key parameter for confirmation.
Table 5: Expected Elemental Analysis Data
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 19.90 | To be determined experimentally |
| Hydrogen (H) | 2.00 | To be determined experimentally |
| Nitrogen (N) | 13.92 | To be determined experimentally |
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the synthesis and characterization of tetrabromophthalic acid, compound with guanidine (1:2).
Caption: Workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide has provided a detailed, albeit illustrative, framework for the synthesis and characterization of tetrabromophthalic acid, compound with guanidine (1:2). The methodologies are based on fundamental and well-established chemical principles. The expected characterization data, presented in tabular format, offer a clear benchmark for researchers working on this or similar compounds. The provided workflow diagram visually encapsulates the entire process, from starting materials to final analysis. It is important to reiterate that in the absence of specific literature for this compound, the presented protocols and data should be considered as a starting point for experimental design, with the potential for optimization based on laboratory findings.
